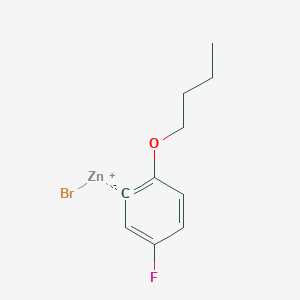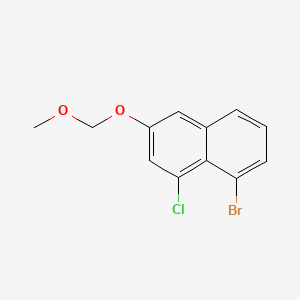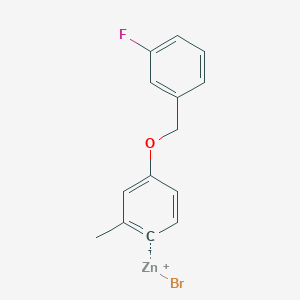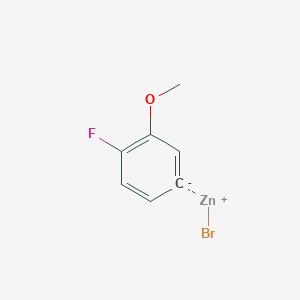
4-Fluoro-3-methoxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-methoxyphenylZinc bromide is an organozinc compound that has garnered attention in the field of organic synthesis. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophilic partner. Its unique structure, featuring a fluorine and methoxy group on the phenyl ring, imparts distinct reactivity and selectivity in various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Fluoro-3-methoxyphenylZinc bromide can be synthesized through the reaction of 4-fluoro-3-methoxyphenyl bromide with zinc in the presence of a suitable catalyst. The reaction typically occurs in an inert atmosphere to prevent oxidation and is often carried out in solvents like tetrahydrofuran (THF) or diethyl ether. The reaction conditions usually involve low temperatures to ensure the stability of the organozinc compound .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-3-methoxyphenylZinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in substitution reactions, where the zinc moiety is replaced by other functional groups .
Common Reagents and Conditions:
Negishi Coupling: Palladium or nickel catalysts, THF or diethyl ether as solvents, and low temperatures.
Substitution Reactions: Various electrophiles like alkyl halides or acyl chlorides, often in the presence of a base.
Major Products: The major products of these reactions are typically biaryl compounds or substituted phenyl derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
4-Fluoro-3-methoxyphenylZinc bromide has found applications in several scientific fields:
Mécanisme D'action
The mechanism by which 4-Fluoro-3-methoxyphenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, followed by reductive elimination to form the desired product. The presence of the fluorine and methoxy groups on the phenyl ring influences the reactivity and selectivity of the compound in these reactions .
Comparaison Avec Des Composés Similaires
- 4-FluorophenylZinc bromide
- 3-MethoxyphenylZinc bromide
- 4-MethoxyphenylZinc bromide
Comparison: 4-Fluoro-3-methoxyphenylZinc bromide is unique due to the simultaneous presence of both fluorine and methoxy groups on the phenyl ring. This dual substitution imparts distinct electronic and steric effects, making it more versatile in certain reactions compared to its analogs. For instance, the fluorine atom can enhance the compound’s reactivity in nucleophilic aromatic substitution reactions, while the methoxy group can stabilize the organozinc intermediate .
Propriétés
Formule moléculaire |
C7H6BrFOZn |
|---|---|
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-methoxybenzene-4-ide |
InChI |
InChI=1S/C7H6FO.BrH.Zn/c1-9-7-5-3-2-4-6(7)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
JSTQIPRYRXVLJU-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=C[C-]=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


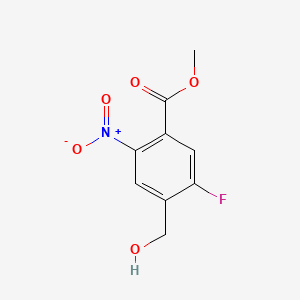

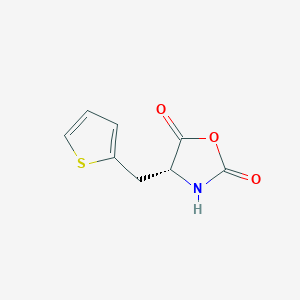
![5H-dibenzo[d,f][1,3]diazepine](/img/structure/B14895796.png)
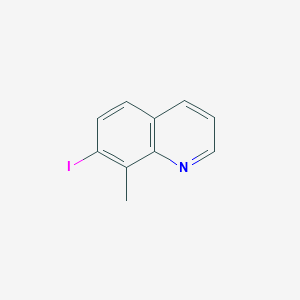

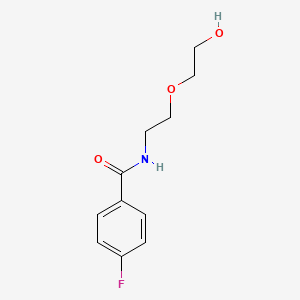
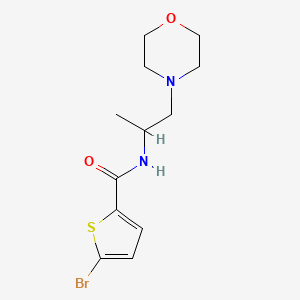
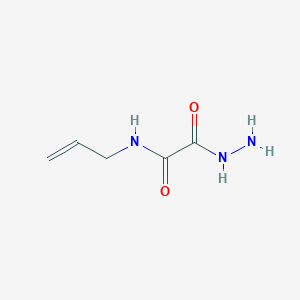
![2-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14895835.png)
